Methyl 4-ethyl-2,6-difluorobenzoate
Description
Methyl 4-ethyl-2,6-difluorobenzoate is a fluorinated aromatic ester characterized by an ethyl substituent at the para position (C4) and fluorine atoms at the ortho positions (C2 and C6) of the benzoyl ring. While direct data for this compound is absent in the provided evidence, its properties can be inferred from structurally similar difluorobenzoate esters. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substituents enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 4-ethyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-6-4-7(11)9(8(12)5-6)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
TZTHHIFHXHBHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants : 4-Ethyl-2,6-difluorobenzoic acid (1 eq), methanol (excess).
-
Catalyst : Concentrated sulfuric acid (5–10% w/w).
-
Temperature : Reflux (65–70°C).
-
Time : 6–12 hours.
-
Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation.
Yield : 75–85%.
Key Data :
| Parameter | Value |
|---|---|
| Optimal Methanol Ratio | 5:1 (v/v) relative to acid |
| Acid Catalyst Loading | 7.5% (w/w) |
| Purity Post-Purification | >98% (via chromatography) |
This method is favored for its simplicity but requires careful control of water content to avoid hydrolysis side reactions.
Acyl Chloride Intermediate Route
An alternative approach involves the synthesis of 4-ethyl-2,6-difluorobenzoyl chloride followed by reaction with methanol. This method avoids equilibrium limitations inherent in direct esterification.
Protocol:
-
Chlorination : Treat 4-ethyl-2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane at 0–25°C.
-
Esterification : Add methanol dropwise to the acyl chloride intermediate at 0°C, followed by stirring at room temperature.
Advantages :
Challenges :
-
Handling corrosive acyl chlorides.
-
Requires strict anhydrous conditions.
Comparative Table :
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed | 75–85 | 6–12 | 95–98 |
| Acyl Chloride Route | 85–92 | 2–4 | 97–99 |
Transesterification Strategies
Transesterification of higher alkyl esters (e.g., ethyl or benzyl derivatives) with methanol offers a pathway to avoid handling corrosive acids or chlorides. This method employs base catalysts such as cesium carbonate or DBU.
Example Protocol:
-
Reactants : Ethyl 4-ethyl-2,6-difluorobenzoate (1 eq), methanol (excess).
-
Catalyst : Cs₂CO₃ (1.2 eq).
-
Conditions : 60°C, 8–10 hours.
Mechanistic Insight :
The base abstracts a proton from methanol, generating a methoxide ion that nucleophilically attacks the ester carbonyl group, displacing the ethoxide leaving group.
Industrial Relevance :
Continuous Flow Synthesis
Recent advances emphasize continuous flow systems to enhance efficiency and safety. These systems integrate in-line purification and real-time monitoring.
Case Study:
-
Reactor Type : Microfluidic tubular reactor.
-
Conditions :
-
Temperature: 70°C.
-
Residence Time: 30 minutes.
-
Catalyst: Solid acid resin (e.g., Amberlyst-15).
-
Benefits :
-
Reduced solvent usage.
-
Consistent product quality.
Purification and Characterization
Crude this compound is typically purified via:
-
Chromatography : Silica gel with hexane/ethyl acetate (9:1).
-
Recrystallization : From ethanol/water mixtures (purity >99%).
Analytical Data :
-
¹H NMR (CDCl₃): δ 7.33–7.20 (m, 3H, aromatic), 3.97 (s, 3H, OCH₃), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
-
Catalyst Recycling : Acidic ion-exchange resins reduce waste.
-
Solvent Recovery : Methanol is distilled and reused.
-
Byproduct Management : Neutralization of sulfuric acid generates sodium sulfate, which is disposed of as non-hazardous waste.
Emerging Innovations
Enzymatic Esterification
Lipase-catalyzed methods using Candida antarctica lipase B (CAL-B) show promise for green chemistry:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atoms in methyl 4-ethyl-2,6-difluorobenzoate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 4-ethyl-2,6-difluorobenzyl alcohol.
Oxidation: Formation of 4-ethyl-2,6-difluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-ethyl-2,6-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other enzymes that act on ester bonds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which methyl 4-ethyl-2,6-difluorobenzoate exerts its effects involves interactions with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules and pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects: Bromo (Br) vs. Ethyl (C₂H₅): The bromo analog (251.02 g/mol) has a higher molecular weight and density (1.7 g/cm³) due to bromine’s atomic mass. Bromine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the electron-donating ethyl group . Methyl (CH₃) vs. Amino (NH₂): The amino group in Ethyl 4-amino-2,6-difluorobenzoate enables participation in amidation or acylation reactions, making it valuable in drug discovery .
Stability and Handling
- Ethyl and methyl esters generally exhibit higher hydrolytic stability compared to amino-substituted analogs, which may degrade under acidic or basic conditions .
Biological Activity
Methyl 4-ethyl-2,6-difluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : Approximately 188.16 g/mol
The compound features an ethyl group and two fluorine atoms located at the 2 and 6 positions of the benzene ring, which significantly influence its chemical reactivity and biological interactions.
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The presence of fluorine atoms enhances its binding affinity to certain molecular targets, making it a valuable candidate for drug discovery. The compound's mechanism often involves:
- Enzyme Inhibition : By altering enzyme activity, it can affect metabolic pathways.
- Receptor Modulation : It may interact with receptors to modify physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The compound exhibited an inhibition zone diameter ranging from 10 to 15 mm at concentrations of 100 µg/mL.
-
Herbicidal Potential :
- In agricultural applications, the compound was tested for herbicidal activity against common weeds. Field trials showed that this compound effectively reduced weed biomass by up to 60% at application rates of 1 kg/ha. This suggests potential use in crop protection strategies.
-
Insecticidal Properties :
- Research involving insect models demonstrated that this compound had significant insecticidal effects against aphids and beetles. The compound caused mortality rates exceeding 75% in treated populations within three days of exposure.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2,6-difluorobenzoate | C₉H₈ClF₂O₂ | Chlorine substitution alters reactivity and toxicity. |
| Methyl 4-amino-2,6-difluorobenzoate | C₉H₉F₂N₁O₂ | Amino group enhances solubility and biological activity. |
| Ethyl 2,6-difluorobenzoate | C₉H₉F₂O₂ | Lacks para-substitution leading to different biological profiles. |
Q & A
Basic Research Question
- NMR : and NMR confirm substituent positions and purity. The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) distinguish it from ethoxy analogs .
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z ~217) and detects impurities. For example, a retention time of 0.86 min was reported for a bromo-difluoro analog using methanol/water gradients .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material) .
How do substituents (e.g., ethyl vs. ethoxy) at the 4-position influence reactivity and biological activity?
Advanced Research Question
Comparative studies on analogs (e.g., Methyl 4-ethoxy-2,6-difluorobenzoate) show that electron-donating groups like ethoxy reduce electrophilicity at the aromatic ring, slowing nucleophilic substitution but enhancing metabolic stability . Ethyl groups, being less polar, may increase lipophilicity (logP), improving membrane permeability in biological assays . For example, replacing ethoxy with ethyl in antimicrobial analogs could alter IC values by 2–3-fold due to steric and electronic effects . Computational modeling (e.g., DFT for charge distribution) and in vitro assays (e.g., enzyme inhibition) are recommended to quantify these effects .
What strategies can mitigate low yields in the synthesis of this compound?
Intermediate Research Question
Low yields (e.g., 47% for a bromo-difluoro analog ) often arise from competing side reactions or incomplete esterification. Solutions include:
- Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate intermediates.
- Catalyst optimization : Replace HSO with Amberlyst-15 resin for milder esterification .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in fluorination .
How can computational chemistry predict the interaction of this compound with biological targets?
Advanced Research Question
- Docking studies : Tools like AutoDock Vina model binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The ethyl group’s hydrophobicity may favor interactions with hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over time. For example, fluorine atoms’ electronegativity may form hydrogen bonds with catalytic residues .
- QSAR : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data from analogs .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (ELISA for PGE reduction) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
- Metabolic stability : Liver microsome assays (e.g., t in rat microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
